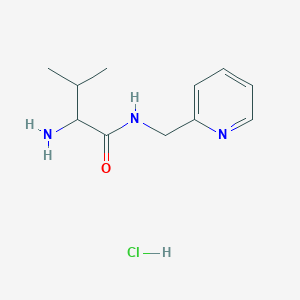

4-(bromomethyl)pyridin-2(1H)-one

Übersicht

Beschreibung

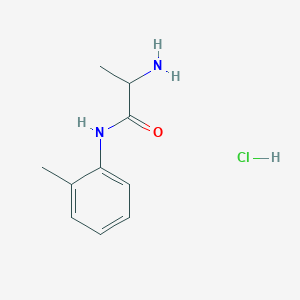

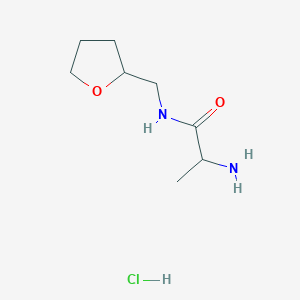

“4-(bromomethyl)pyridin-2(1H)-one” is a chemical compound with the molecular formula C6H7BrN2 . It is a derivative of pyridin-2(1H)-one, which is a type of heterocyclic compound .

Synthesis Analysis

The synthesis of 6-Bromomethyl-substituted Derivatives of Pyridin-2(1H)-ones involves reactions with nucleophiles . Protodeboronation of pinacol boronic esters, which are valuable building blocks in organic synthesis, is also reported .Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . The dihedral angle between furan and pyridine rings in a similar molecule is 73.52(14)° .Chemical Reactions Analysis

The chemical reactions of “4-(bromomethyl)pyridin-2(1H)-one” and its derivatives involve reactions with nucleophiles . Protodeboronation of alkyl boronic esters is also a significant reaction .Physical And Chemical Properties Analysis

“4-(bromomethyl)pyridin-2(1H)-one” has a molecular weight of 187.037 Da and a monoisotopic mass of 185.979248 Da . More specific physical and chemical properties such as melting point, solubility, and stability are not available in the retrieved papers.Wissenschaftliche Forschungsanwendungen

Synthesis of Derivatives

4-(bromomethyl)pyridin-2(1H)-one serves as a precursor in synthesizing various derivatives. For example, it is used in the synthesis of 6-Bromomethyl-substituted derivatives of pyridin-2(1H)-ones, which are key for creating thieno- and furo[3,4-b]-pyridin-2(1H)-ones and new amino derivatives in the pyridin-2(1H)-one series (Kalme et al., 2004).

Ligand Synthesis

It is instrumental in the production of complex ligands. For instance, the reaction of 4-bromomethyl-2,6-bis(pyrazol-1-yl)pyridine with dipicolylamine yields complex ligands used in various chemical processes (Tovee et al., 2010).

Chromophore Studies

4-(bromomethyl)pyridin-2(1H)-one derivatives are studied for their properties as chromophores. For example, 2-(1H-pyrazol-5-yl)pyridines and their derivatives exhibit photoreactions like excited-state intramolecular proton transfer, highlighting their potential in photophysical applications (Vetokhina et al., 2012).

Intermediate in Synthesis

This compound acts as an important intermediate in synthesizing biologically active compounds, emphasizing its utility in pharmaceutical research (Wang et al., 2016).

Fluorescence Immunoassay

It has been used to prepare chelate intermediates for time-resolved fluorescence immunoassays, demonstrating its application in biochemical analysis (Li-hua, 2009).

Synthesis of Cationic Cellulose Nanocrystals

Pyridinium-grafted-cellulose nanocrystals, prepared using derivatives of 4-(bromomethyl)pyridin-2(1H)-one, indicate its role in nanotechnology and material science (Jasmani et al., 2013).

Magnetic and Optical Properties

Derivatives of 4-(bromomethyl)pyridin-2(1H)-one contribute to the development of lanthanide clusters with magnetic and optical properties, suggesting applications in materials science (Alexandropoulos et al., 2011).

Eigenschaften

IUPAC Name |

4-(bromomethyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c7-4-5-1-2-8-6(9)3-5/h1-3H,4H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIPIQJYWACQQRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C=C1CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(bromomethyl)pyridin-2(1H)-one | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

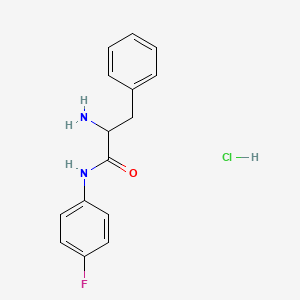

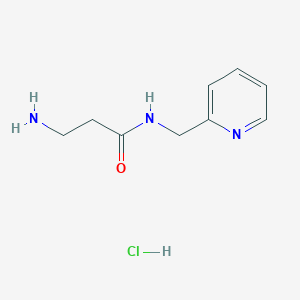

![1-Azepanyl(4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridin-3-yl)methanone hydrochloride](/img/structure/B1527516.png)

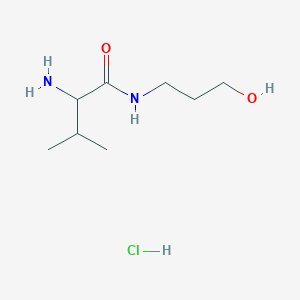

![3-Amino-n-[3-(dimethylamino)propyl]propanamide dihydrochloride](/img/structure/B1527520.png)

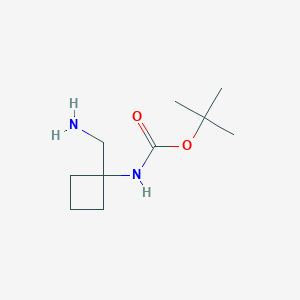

![2-Amino-n-[3-(dimethylamino)propyl]propanamide dihydrochloride](/img/structure/B1527529.png)